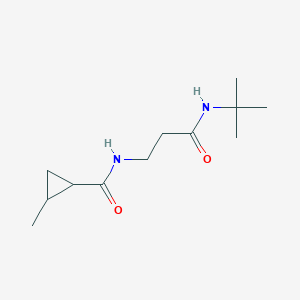
n-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide is a compound that features a tert-butylamino group, a cyclopropane ring, and a carboxamide functional group
Métodos De Preparación
The synthesis of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and can be performed under solvent-free conditions at room temperature. Another method involves the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides .
Análisis De Reacciones Químicas
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its target .
Comparación Con Compuestos Similares
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-tert-butylamides: These compounds share the tert-butylamino group but differ in the rest of the structure.
Cyclopropane carboxamides: These compounds have a cyclopropane ring and a carboxamide group but may lack the tert-butylamino group.
Tertiary butyl esters: These compounds contain a tert-butyl group and an ester functional group instead of an amide
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
N-[3-(tert-butylamino)-3-oxopropyl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-8-7-9(8)11(16)13-6-5-10(15)14-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Clave InChI |
WUCNZTZCQFZGAI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)NCCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



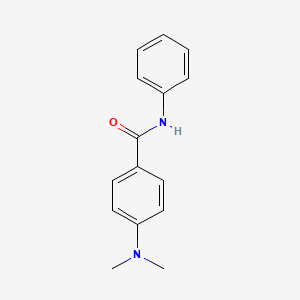
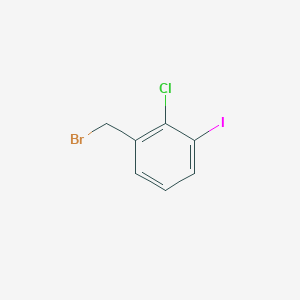
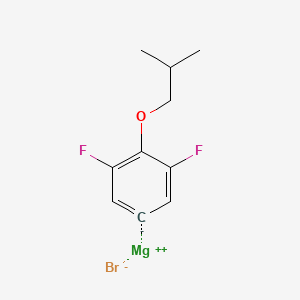
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
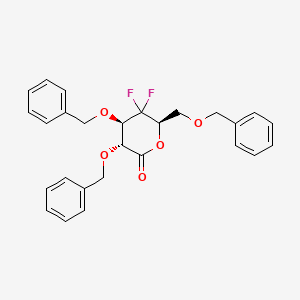
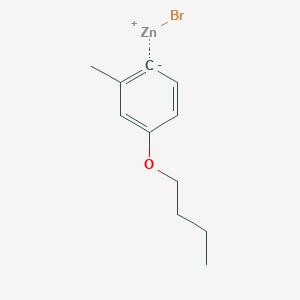
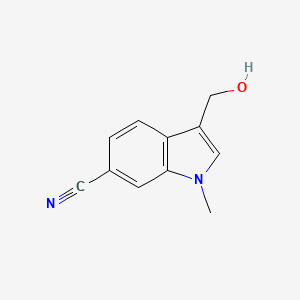
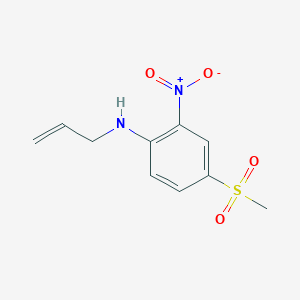
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)
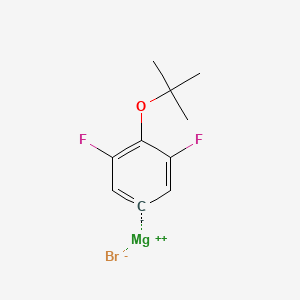
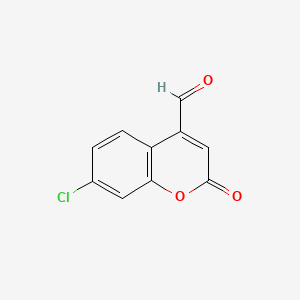
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
